7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyrrolopyrimidine ring. Its chemical structure imparts unique properties that make it valuable in various scientific applications, particularly in medicinal chemistry and materials science. The compound is identified by the CAS number 1055057-39-0 and has potential as a kinase inhibitor, making it relevant in cancer research and other therapeutic areas.
The synthesis of 7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves halogenation procedures similar to those used for other pyrrolopyrimidine derivatives. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinimide in chloroform under reflux conditions. This method allows for the introduction of bromine at the desired position on the pyrrolopyrimidine ring .
The synthesis generally proceeds through the following steps:
This method yields 7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine with good purity and yield, making it suitable for further applications in research and development .
The molecular formula of 7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is C6H3BrClN3. Its molecular weight is approximately 232.47 g/mol. The compound features a pyrrolopyrimidine core structure with specific substituents that influence its chemical behavior and biological activity.
7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions typical of halogenated heterocycles. These include:
For substitution reactions:
The outcomes of these reactions depend significantly on the specific reagents and conditions employed, leading to various derivatives with differing functional groups replacing halogen atoms .
The mechanism of action for 7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine relates primarily to its role as a potential kinase inhibitor. Similar compounds have been shown to interact with key enzymes such as DNA gyrase and RNA polymerase.
This mechanism suggests that compounds like 7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine could serve as effective antibacterial agents by targeting essential bacterial machinery .
7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically appears as a beige solid at room temperature. Its melting point is not extensively documented but can be expected to fall within a range typical for similar heterocycles.
The compound exhibits stability under standard laboratory conditions but may react under strong acidic or basic environments due to its halogenated nature. Solubility studies indicate that it is soluble in organic solvents such as chloroform and dichloromethane but less soluble in water.
Relevant data on its reactivity profile includes:
7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Fused bicyclic heterocycles represent a cornerstone of modern medicinal chemistry, with pyrrolopyrimidines emerging as a structurally versatile subclass. These nitrogen-dense scaffolds evolved from early purine analogues, with significant advancements occurring in the 1970s when synthetic methodologies enabled systematic exploration. The discovery of natural antibiotics like tubercidin (pyrrolo[2,3-d]pyrimidine) in the mid-20th century highlighted their biological relevance. By the 2000s, FDA approvals of kinase inhibitors (e.g., Tofacitinib, Ruxolitinib) validated pyrrolopyrimidines as privileged pharmacophores for targeted therapies [2] [5]. Their planar, aromatic structures facilitate interactions with diverse biological targets, particularly enzymes involved in nucleotide metabolism and signal transduction. The scaffold’s bioisosteric relationship with purines allows it to mimic endogenous nucleobases, enabling modulation of kinases, phosphodiesterases, and epigenetic regulators [5] [8].
Table 1: Key Milestones in Pyrrolopyrimidine Drug Development
Year | Development | Clinical Impact |
---|---|---|
1960s | Isolation of tubercidin/sanguivomycin | First natural pyrrolopyrimidine antibiotics discovered |
1974 | First synthetic routes established | Enabled systematic SAR studies |
2011 | FDA approval of Ruxolitinib (JAK1/2 inhibitor) | Validated scaffold for kinase targeting |
2016 | AZD5363 (Akt inhibitor) enters Phase II trials | Demonstrated utility in combination therapies |
2020s | Halogenated derivatives explored for oncology | Enhanced potency and selectivity profiles |
Halogenation profoundly enhances the bioactivity of pyrrolopyrimidines by:
Table 2: Impact of Halogenation on Pyrrolopyrimidine Bioactivity
Position | Halogen | Biological Effect | Example IC₅₀ Shift |
---|---|---|---|
C7 | Br/I | 20-fold ↑ antiproliferative activity vs. unsubstituted analogues | HeLa cells: 19 μM → 0.92 μM [9] |
C7 | I | Triggers apoptosis (vs. cytostatic G2/M arrest by non-halogenated analogues) | MDA-MB-231 cells: Apoptosis ↑ 3-fold [9] |
C4 | Cl | Essential for kinase binding; displaceable by nucleophiles for prodrug strategies | Required for NAE/TMPK inhibition [3] [7] |
The compound 7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1032650-41-1) follows systematic IUPAC conventions:
Figure 1: Structural Taxonomy of 7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
Br │ 6 ──7─ N8 │ │ 5 8a │ │ N4─ 4a ─ N3 │ │ 3 ─── C2 ─ CH₃ │ Cl
Table 3: Molecular Properties
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₇H₅BrClN₃ | [1] [10] |
Molecular weight | 246.49 g/mol | [4] |
log P (calculated) | 2.49–3.02 | [3] |
pKa (predicted) | 9.91 ± 0.40 | [10] |
Hazard classification | Irritant (GHS) | [4] [10] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7